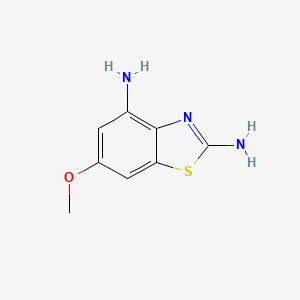

6-Methoxy-1,3-benzothiazole-2,4-diamine

Overview

Description

Molecular Structure Analysis

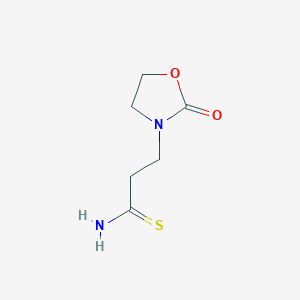

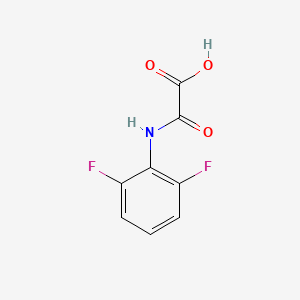

The molecular structure of “6-Methoxy-1,3-benzothiazole-2,4-diamine” is represented by the linear formula C8 H9 N3 S . The molecular weight is 179.25 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The InChI code is 1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) .Scientific Research Applications

Antibacterial Activity : Juber, Hamed, and Khalil (2020) studied 6-methoxy-2-aminobenzothiazole for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound showed potential as an antibacterial agent (Juber, Hamed, & Khalil, 2020).

Liquid Crystal Research : Several studies have focused on the synthesis of liquid crystals containing 6-methoxy-1,3-benzothiazole-2,4-diamine. Ha et al. (2010, 2009) synthesized and characterized calamitic liquid crystals and benzothiazole-based liquid crystals for their mesomorphic properties, finding that they exhibited enantiotropic nematic phases (Ha et al., 2010), (Ha et al., 2009).

Heterocyclic Chemistry : Badne et al. (2011) investigated the synthesis of 2-amino-6-methoxybenzothiazole derivatives, exploring their antimicrobial activity. This research highlights the compound's potential in heterocyclic chemistry and its biological activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Chemiluminescence Systems : Würfel et al. (2012) studied 6-Methoxy-2-cyano-benzothiazole, a precursor of Firefly luciferin, emphasizing its importance in chemiluminescence systems used in medical diagnostics and biochemistry (Würfel, Weiss, Beckert, & Güther, 2012).

Fluorescent Probes for pH and Metal Cations : Tanaka et al. (2001) utilized a benzothiazole derivative in developing fluorescent probes sensitive to pH changes and selective for metal cations. This demonstrates the compound's applicability in sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Copolymer Synthesis and Characterization : Hedrick (1992) explored the preparation of imide-aryl ether benzothiazole copolymers, focusing on their morphology and mechanical properties. This research contributes to our understanding of the compound's utility in polymer science (Hedrick, 1992).

Future Directions

Benzothiazole derivatives, including “6-Methoxy-1,3-benzothiazole-2,4-diamine”, have been the focus of recent research due to their diverse range of pharmacological activities . Future research may continue to explore the synthesis of novel benzothiazole derivatives and their potential applications .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may have a bactericidal effect on M. tuberculosis.

Action Environment

The introduction of a methoxy group to the benzothiazole ring improved the solubility in the lotion base of a similar compound , suggesting that the methoxy group in 6-Methoxy-1,3-benzothiazole-2,4-diamine may enhance its solubility and potentially its bioavailability.

properties

IUPAC Name |

6-methoxy-1,3-benzothiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXLVXIUIJDEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)

![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)

amine](/img/structure/B1414705.png)

![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)